REACTION_CXSMILES
|
[Br:1][C:2]1[C:10](OS(C(F)(F)F)(=O)=O)=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][C:6]2=[O:19].[CH3:20][N:21](C)C=O>[C-]#N.[C-]#N.[Zn+2].C1(P(C2C=CC=CC=2)[C-]2C=CC=C2)C=CC=CC=1.[C-]1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=C1.[Fe+2]>[Br:1][C:2]1[C:10]([C:20]#[N:21])=[CH:9][CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][C:6]2=[O:19] |f:2.3.4,5.6.7|
|
Name
|
|
Quantity
|
5.9 g
|
Type
|
reactant
|
Smiles
|
BrC1=C2CCC(C2=CC=C1OS(=O)(=O)C(F)(F)F)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
Zn(CN)2
|
Quantity
|
0.6 g
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[C-]#N.[Zn+2]
|
Name
|
|
Quantity
|
0.92 g
|
Type
|
catalyst
|
Smiles
|
C1(=CC=CC=C1)P([C-]1C=CC=C1)C1=CC=CC=C1.[C-]1(C=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Fe+2]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture is purged with Ar for 5 min
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
to addition of tris(dibenzylideneacetone)dipalladium(0) (760 mg)
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
ADDITION
|
Details
|
ethyl acetate is added
|
Type
|
WASH
|
Details
|
the resulting mixture is washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase is dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is chromatographed on silica gel (cyclohexane/ethyl acetate 99:1→50:50)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |